molecular formula C12H16BrNO B12090415 4-Bromo-3-(cyclohexyloxy)aniline

4-Bromo-3-(cyclohexyloxy)aniline

Cat. No.: B12090415
M. Wt: 270.17 g/mol
InChI Key: NVYDHRXUDYTBEH-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclohexyloxy)aniline is an organic compound characterized by the presence of a bromine atom, a cyclohexyloxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclohexyloxy)aniline typically involves the bromination of 3-(cyclohexyloxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclohexyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

4-Bromo-3-(cyclohexyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclohexyloxy)aniline in chemical reactions involves the activation of the bromine atom and the aniline moiety. The bromine atom can undergo electrophilic substitution, while the aniline group can participate in nucleophilic reactions. The cyclohexyloxy group may influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(cyclohexyloxy)aniline is unique due to the combination of the bromine atom and the cyclohexyloxy group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-3-cyclohexyloxyaniline

InChI

InChI=1S/C12H16BrNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2

InChI Key

NVYDHRXUDYTBEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)N)Br

Origin of Product

United States

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